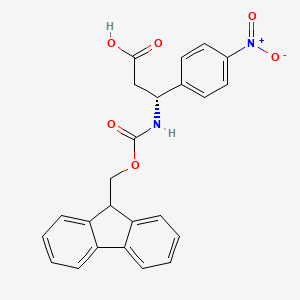

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Beschreibung

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid (CAS: 507472-26-6) is an Fmoc-protected amino acid derivative with a 4-nitrophenyl substituent. Its molecular formula is C₂₄H₂₀N₂O₆, and it has a molecular weight of 432.43 g/mol . The Fmoc (9-fluorenylmethyloxycarbonyl) group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its stability under basic conditions and ease of removal with piperidine. The 4-nitrophenyl moiety introduces strong electron-withdrawing effects, which may influence reactivity, solubility, and interactions in synthetic or biological systems. This compound serves as a critical intermediate in the synthesis of peptidomimetics, enzyme inhibitors, and imaging agents .

Eigenschaften

IUPAC Name |

(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O6/c27-23(28)13-22(15-9-11-16(12-10-15)26(30)31)25-24(29)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIITDVCGARGIW-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375886 | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507472-26-6 | |

| Record name | Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-nitro-, (βR)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=507472-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-(R)-3-amino-3-(4-nitro-phenyl)-propionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biologische Aktivität

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid, commonly referred to as a fluorenyl derivative, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by relevant case studies and research findings.

- Molecular Formula : CHNO

- Molecular Weight : 446.45 g/mol

- CAS Number : 273920-31-3

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluorenyl group enhances hydrophobic interactions, facilitating binding to active sites through hydrogen bonding or π-π stacking interactions. These interactions can modulate protein activity, leading to various biological effects including enzyme inhibition and receptor modulation .

Enzyme Inhibition

Research indicates that fluorenyl derivatives exhibit inhibitory effects on several key enzymes involved in metabolic pathways. For instance, studies have shown that related compounds can inhibit InhA, an essential enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, highlighting their potential as therapeutic agents against tuberculosis .

Antiproliferative Effects

Fluorenone derivatives have demonstrated antiproliferative activity, acting as inhibitors of type I topoisomerases. The introduction of specific functional groups has been shown to enhance this activity, making these compounds candidates for further development in cancer therapy .

Antioxidant Activity

The antioxidant properties of fluorenyl derivatives have also been documented. These compounds can scavenge free radicals, thereby reducing oxidative stress and potentially contributing to protective effects against various diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of fluorenyl derivatives:

- Antitubercular Activity :

- Antiproliferative Studies :

- Mechanistic Insights :

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Structure and Composition

- Molecular Formula : C₃₀H₃₃N₃O₅

- Molecular Weight : 489.61 g/mol

- IUPAC Name : (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid

Key Features

The compound features a fluorenylmethoxycarbonyl (Fmoc) group, which is a protective group commonly used in peptide synthesis. The presence of the nitrophenyl group enhances its reactivity and utility in various applications.

Peptide Synthesis

Fmoc-4-nitrophenylalanine is widely utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for easy removal under basic conditions, facilitating the sequential addition of amino acids to form peptides.

Key Advantages :

- High Purity : The use of Fmoc protects the amino group during synthesis, leading to high-purity peptides.

- Versatility : It can be incorporated into various peptide sequences for diverse biological applications.

Drug Development

The compound has potential applications in drug discovery, particularly in the development of peptide-based therapeutics. Its structural properties allow for modifications that can enhance biological activity or selectivity.

Case Studies :

- Anticancer Agents : Research has shown that peptides incorporating Fmoc-4-nitrophenylalanine exhibit cytotoxic effects against certain cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Properties : Some derivatives have demonstrated antimicrobial activity, making them candidates for developing new antibiotics.

Biochemical Studies

Fmoc-4-nitrophenylalanine is also used in biochemical assays to study enzyme activity and protein interactions. Its nitro group can serve as a chromogenic indicator in spectroscopic assays.

Applications :

- Enzyme Kinetics : Used to monitor reactions catalyzed by proteases due to its ability to release detectable products.

- Protein Labeling : Can be used to label proteins for tracking and studying their interactions in cellular environments.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Stability

- In contrast, the 3-nitro isomer exhibits reduced electronic effects due to meta positioning, which may alter coupling efficiency in SPPS.

- Electron-Donating Groups (EDGs):

The 4-hydroxyphenyl analog features an EDG, increasing the carboxylic acid’s acidity (pKa ~2-3 vs. ~4-5 for nitro derivatives). This property could influence solubility in aqueous buffers or interaction with basic resins. - Halogen Substitutions:

The 4-chloro derivative balances moderate electron withdrawal with lower steric demand than nitro, making it suitable for reactions requiring milder conditions.

Steric and Solubility Considerations

Hazard and Handling

- Safety Profiles: Chloro and nitro derivatives often require precautions (e.g., H302 for oral toxicity ), while thiol-containing compounds necessitate inert atmospheres to prevent oxidation.

Vorbereitungsmethoden

Synthesis of the Chiral Amino Acid Core

The key intermediate for this compound is (R)-3-amino-3-(4-nitrophenyl)propanoic acid. Preparation of this chiral amino acid generally follows asymmetric synthesis or resolution techniques:

Asymmetric Synthesis :

Enantioselective catalytic methods are employed to introduce the (R)-configuration at the 3-position of the propanoic acid bearing the 4-nitrophenyl substituent. Common approaches include asymmetric hydrogenation of corresponding α,β-unsaturated intermediates or enantioselective addition reactions using chiral catalysts or auxiliaries.Chiral Resolution :

Alternatively, racemic 3-amino-3-(4-nitrophenyl)propanoic acid can be synthesized first, followed by resolution using chiral acids or bases to isolate the (R)-enantiomer.

Protection of the Amino Group with the Fmoc Group

Once the (R)-3-amino-3-(4-nitrophenyl)propanoic acid is obtained, the amino group is protected by the Fmoc group to yield the target compound. The Fmoc protection is a standard procedure in peptide chemistry:

Reagents :

9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl) is the reagent of choice for amino group protection.Reaction Conditions :

The amino acid is dissolved in a suitable solvent such as a mixture of aqueous base (e.g., sodium bicarbonate or sodium carbonate solution) and an organic solvent like dioxane or tetrahydrofuran (THF). Fmoc-Cl is added dropwise under stirring at 0–5°C to control the reaction rate and minimize side reactions.Work-up :

After completion, the reaction mixture is acidified to precipitate the Fmoc-protected amino acid, which is then purified by recrystallization or chromatography.

Purification and Characterization

The final product, (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid, is purified to >95% purity as confirmed by chromatographic and spectroscopic methods.

Purity Assessment :

High-performance liquid chromatography (HPLC) is typically used to assess purity.Structural Confirmation :

Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) confirm the structure and stereochemistry.

Data Summary Table of Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Chiral amino acid synthesis | Asymmetric catalysis or chiral resolution | Ensures (R)-configuration at α-carbon |

| Fmoc protection | Fmoc-Cl, aqueous base (NaHCO3/Na2CO3), dioxane or THF, 0–5°C | Slow addition of Fmoc-Cl to avoid side reactions |

| Purification | Acidification, recrystallization or chromatography | Achieves >95% purity |

| Characterization | HPLC, NMR, MS | Confirms structure and enantiomeric purity |

Research Findings and Literature Insights

The stereoselective synthesis of (R)-3-amino-3-(4-nitrophenyl)propanoic acid is critical for the biological activity of peptides incorporating this residue.

Fmoc protection is preferred due to its stability under peptide coupling conditions and ease of removal under mild basic conditions.

The nitro group at the para position of the phenyl ring influences the electronic properties and reactivity of the amino acid, which must be considered during synthesis and purification.

This preparation methodology aligns with the standard protocols for Fmoc-protected chiral amino acids, ensuring high purity and stereochemical integrity required for peptide synthesis applications.

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-nitrophenyl)propanoic acid, and how does the Fmoc group influence the reaction?

- Synthesis Steps :

Amino Group Protection : The α-amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group, which prevents unwanted side reactions during subsequent steps .

Backbone Construction : The propanoic acid backbone is synthesized via alkylation or coupling reactions, often involving 4-nitrophenyl-containing precursors.

Deprotection : The Fmoc group is selectively removed under mild basic conditions (e.g., 20% piperidine in DMF) to enable further functionalization .

- Fmoc Role : The Fmoc group provides steric protection and allows orthogonal deprotection, critical for stepwise peptide synthesis .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify stereochemistry and substituent positions (e.g., 4-nitrophenyl and Fmoc groups) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC assesses purity (>95% typically required for research use) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

- Variables to Optimize :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates .

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during coupling steps .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 1–2 hours) and improves yield for specific steps .

- Yield Improvement : Use of coupling agents like HATU or DCC increases efficiency in amide bond formation .

Q. How can researchers address contradictions in reported biological activity data for this compound?

- Potential Causes of Discrepancies :

- Purity Variability : Impurities from incomplete Fmoc deprotection or side products may skew bioassay results .

- Assay Conditions : Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) affect activity .

- Resolution Strategies :

- Reproducibility Checks : Validate activity using orthogonal assays (e.g., enzymatic vs. cell-based).

- Batch Repurification : Re-analyze compound purity via HPLC before testing .

Q. How does the 4-nitrophenyl substituent influence the compound’s reactivity in peptide coupling reactions compared to other aryl groups?

- Electronic Effects : The electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, enhancing coupling efficiency with amines .

- Comparative Reactivity :

- 4-Nitrophenyl vs. Phenyl : Higher reactivity in acylations due to nitro group stabilization of transition states .

- 4-Methoxyphenyl : Electron-donating groups reduce reactivity, requiring harsher conditions .

Methodological Considerations

Q. What are the stability profiles of this compound under different storage conditions?

- Short-Term Storage : Stable at 2–8°C for 1–2 years when sealed in dry conditions .

- Long-Term Stability : Lyophilized forms stored at -80°C show minimal degradation over 5 years .

- Decomposition Risks : Exposure to moisture or strong acids/bases accelerates hydrolysis of the Fmoc group .

Q. How can researchers leverage the 4-nitrophenyl group for mechanistic studies in enzyme inhibition?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.